molecular formula C12H24N2O2 B112052 4-(2-Boc-aminoethyl)piperidine CAS No. 165528-81-4

4-(2-Boc-aminoethyl)piperidine

Cat. No.: B112052
CAS No.: 165528-81-4
M. Wt: 228.33 g/mol
InChI Key: RQRMFFGCUUGYPC-UHFFFAOYSA-N
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Description

4-(2-Boc-aminoethyl)piperidine is a chemical compound with the molecular formula C₁₂H₂₄N₂O₂. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tert-butoxycarbonyl (Boc) protecting group attached to the aminoethyl side chain. This compound is commonly used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Boc-aminoethyl)piperidine typically involves the protection of the amino group of 4-(2-aminoethyl)piperidine with a tert-butoxycarbonyl (Boc) group. The reaction is usually carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Boc-aminoethyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups using appropriate reagents.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: It can participate in coupling reactions such as amide bond formation with carboxylic acids or esters.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

    Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent is commonly used.

    Coupling Reactions: Reagents like carbodiimides (e.g., EDC, DCC) and catalysts (e.g., DMAP) are used.

Major Products Formed

    Substitution Reactions: Substituted derivatives of this compound.

    Deprotection Reactions: 4-(2-aminoethyl)piperidine.

    Coupling Reactions: Amides or other coupled products.

Scientific Research Applications

4-(2-Boc-aminoethyl)piperidine is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Boc-aminoethyl)piperidine depends on its application. In medicinal chemistry, it acts as a precursor or intermediate in the synthesis of bioactive compounds. The Boc group provides stability and protection to the amino group, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can interact with biological targets such as enzymes or receptors, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-3,5-dimethyl-piperazine
  • 1-Boc-4-iodo-piperidine
  • 2-(4-Boc-1-piperazinyl)benzamidoxime

Uniqueness

4-(2-Boc-aminoethyl)piperidine is unique due to its specific structure, which combines the piperidine ring with a Boc-protected aminoethyl side chain. This combination provides both stability and reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-(2-piperidin-4-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-6-10-4-7-13-8-5-10/h10,13H,4-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRMFFGCUUGYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363537
Record name 4-(2-BOC-AMINOETHYL)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165528-81-4
Record name 4-(2-BOC-AMINOETHYL)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Aminoethyl)piperidine, 4-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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